![molecular formula C11H10N2O B3350594 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one CAS No. 28889-33-0](/img/structure/B3350594.png)
3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one
Übersicht
Beschreibung
3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one, also known as DHPB, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DHPB belongs to the class of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. In recent years, DHPB has gained attention for its unique chemical structure and promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one is not fully understood, but it is believed to involve modulation of the GABAergic system. 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been shown to enhance the binding of GABA to its receptors, resulting in increased inhibitory neurotransmission. This leads to the anxiolytic and sedative effects of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one. Additionally, 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has also been shown to possess anticonvulsant activity, making it a potential treatment for epilepsy. In addition, 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been shown to possess muscle relaxant activity, which may be useful in the treatment of muscle spasms and spasticity.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has several advantages as a research tool. It is a highly selective compound with a well-defined mechanism of action, making it a useful tool for studying the GABAergic system. 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has also been shown to possess potent activity against cancer cells, making it a promising candidate for anticancer drug development. However, 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has some limitations as a research tool. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one. One area of interest is the development of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one-based drugs for the treatment of anxiety disorders, epilepsy, and muscle spasms. Another area of interest is the development of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one-based anticancer drugs. Further research is needed to fully understand the mechanism of action of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one and to optimize its pharmacological properties for various applications.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, sedative, and muscle relaxant effects. 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has also been shown to possess potent activity against various types of cancer cells, making it a promising candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-9-3-1-2-8-4-6-13(10(8)9)7-5-12-11/h1-4,6H,5,7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVTJIEPZZTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC3=C2C(=CC=C3)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951522 | |
Record name | 3,4-Dihydro[1,4]diazepino[6,7,1-hi]indol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28889-33-0 | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028889330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro[1,4]diazepino[6,7,1-hi]indol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.